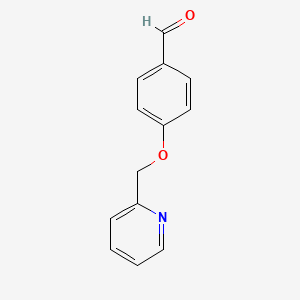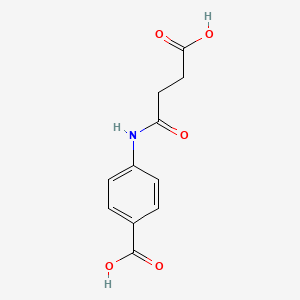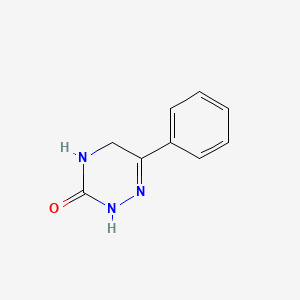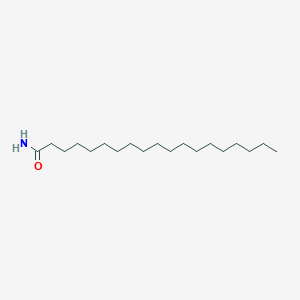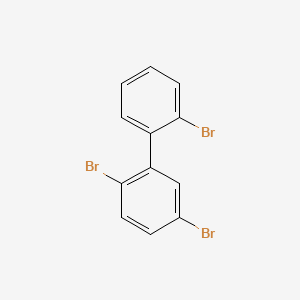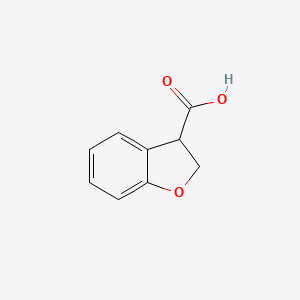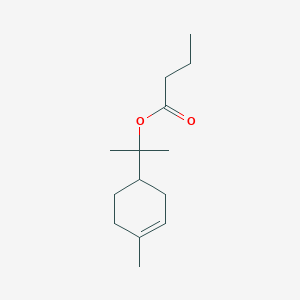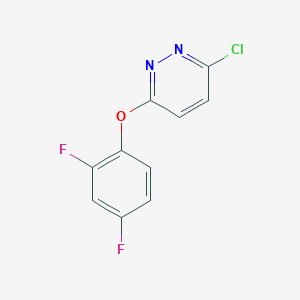
Benzenepropanol, 4-methyl-
Descripción general
Descripción
“Benzenepropanol, 4-methyl-” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as 3-(p-Tolyl)propan-1-ol, 3-P-tolyl-propan-1-ol, and 3-(4-methylphenyl)propan-1-ol .
Synthesis Analysis
While specific synthesis methods for “Benzenepropanol, 4-methyl-” were not found in the search results, a related compound, 4-methyl-N-(phenylacetyl)benzenesulfonamide, has been synthesized via a Cu(I)-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “Benzenepropanol, 4-methyl-” consists of a benzene ring attached to a propanol group with a methyl group on the fourth carbon of the benzene ring . The InChI representation of the molecule isInChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “Benzenepropanol, 4-methyl-” were not found in the search results, it’s worth noting that benzene derivatives can undergo nucleophilic aromatic substitution reactions . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis
“Benzenepropanol, 4-methyl-” has a molecular weight of 150.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 150.104465066 g/mol . The topological polar surface area is 20.2 Ų .Aplicaciones Científicas De Investigación
Analytical Chemistry in Cosmetic Products
A study by Miralles et al. (2016) developed an analytical method for the determination of alternative preservatives, including phenylpropanol variants, in cosmetic products. This method utilizes liquid chromatography with UV spectrophotometric detection following chromophoric derivatization, demonstrating its utility in the quality control of cosmetics containing such compounds as preservative agents Miralles et al., 2016.
Environmental Toxicology and DNA Methylation
Research by Hu et al. (2014) focused on the effects of benzene and its metabolites, including structures related to "Benzenepropanol, 4-methyl-", on global DNA methylation in human normal hepatic L02 cells. This study elucidates the potential epigenetic mechanisms by which benzene metabolites could disrupt DNA methylation, indicating their significance in understanding carcinogenesis risks associated with benzene exposure Hu et al., 2014.
Electrochemical Synthesis
Zhang et al. (2009) explored the use of isopropanol as a solvent for the electrochemical oxidation of p-xylene, leading to products such as 1-dimethoxymethyl-4-methyl benzene. Their findings highlight the potential of specific solvents to enhance the yields of desired electrochemical reactions, offering insights into the production of chemical additives Zhang et al., 2009.
Phytochemistry and Systematic Botany
A study by Sy et al. (1997) on the phytochemistry of Illicium dunnianum revealed the presence of phenylpropanoids, underscoring the importance of chemical investigations in understanding the systematic position and phylogenetic relationships of plant species. This research provides a chemical perspective to botanical classifications Sy et al., 1997.
Liquid Crystal Research
Kim et al. (2008) synthesized a series of cholesteric glassy liquid crystals with benzene core functionalized with hybrid chiral-nematic mesogens. This work contributes to the understanding of structure-property relationships in liquid crystals, potentially benefiting material science and display technology Kim et al., 2008.
Thermodynamics and Solubility Studies
Xu et al. (2016) determined the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various solvents, providing valuable data for the purification process of similar compounds. This research emphasizes the role of thermodynamics in chemical engineering and process optimization Xu et al., 2016.
Environmental Science and Pollution Recovery
Muthuraman et al. (2009) investigated the liquid-liquid extraction of methylene blue from industrial wastewater using benzoic acid, offering a method for the recovery of industrial dyes and potentially reducing environmental pollution. This study highlights innovative approaches to wastewater treatment and chemical recovery Muthuraman et al., 2009.
Safety And Hazards
When handling “Benzenepropanol, 4-methyl-”, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . If it comes into contact with the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
Propiedades
IUPAC Name |
3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRMTSCELFREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968893 | |
| Record name | 3-(4-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanol, 4-methyl- | |
CAS RN |
5406-39-3 | |
| Record name | Benzenepropanol, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00968893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


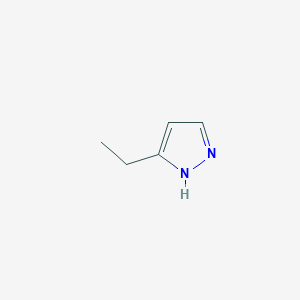
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)
